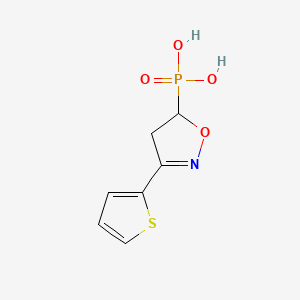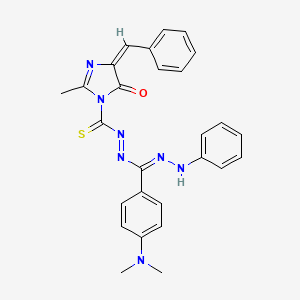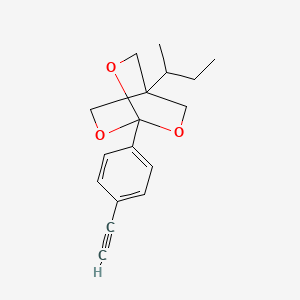
Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate is a complex organic compound with the molecular formula C24H18N6O12S2 and a molecular weight of 646.56272 . This compound is known for its unique structure, which includes two diazonium groups attached to a naphthalenedisulphonate core. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate typically involves the diazotization of 2-methoxy-4-nitroaniline followed by coupling with naphthalenedisulphonic acid. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pH. The process involves continuous monitoring to prevent the decomposition of the diazonium compound. The final product is usually purified through recrystallization or other separation techniques to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The diazonium groups can participate in substitution reactions, forming azo compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require catalysts or specific solvents to facilitate the reaction .
Major Products
The major products formed from these reactions include azo dyes, which are widely used in the textile industry, and various nitro and amino derivatives that have applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, leading to the formation of stable products. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-methoxybenzenediazonium) naphthalenedisulphonate
- Bis(4-nitrobenzenediazonium) naphthalenedisulphonate
- Bis(2-methoxy-4-chlorobenzenediazonium) naphthalenedisulphonate
Uniqueness
Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate is unique due to the presence of both methoxy and nitro groups, which enhance its reactivity and stability. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
56307-70-1 |
|---|---|
Molekularformel |
C10H6O6S2.2C7H6N3O3 C24H18N6O12S2 |
Molekulargewicht |
646.6 g/mol |
IUPAC-Name |
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,2-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2C7H6N3O3/c11-17(12,13)9-6-5-7-3-1-2-4-8(7)10(9)18(14,15)16;2*1-13-7-4-5(10(11)12)2-3-6(7)9-8/h1-6H,(H,11,12,13)(H,14,15,16);2*2-4H,1H3/q;2*+1/p-2 |
InChI-Schlüssel |
XJKNMSTXNPXTMT-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid;hydrate](/img/structure/B12730431.png)













